Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester
Overview
Description
Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester typically involves the reaction of 4-bromophenol with phosphorus oxychloride and methanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phenyl esters .
Scientific Research Applications
Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving acetylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in pest control
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent disruption of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Bromophos: Phosphorothioic acid, O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl ester.
Profenofos: Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester.
Tolclofos-methyl: Phosphorothioic acid, O-(2,6-dichloro-4-methylphenyl) O,O-dimethyl ester.
Uniqueness
Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester is unique due to its specific bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its effectiveness as an enzyme inhibitor make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4-bromophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrO3PS/c1-10-13(14,11-2)12-8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJROPFGOQLCUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrO3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215783 | |
Record name | Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65459-11-2 | |
Record name | Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065459112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic acid, O-(4-bromophenyl) O,O-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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